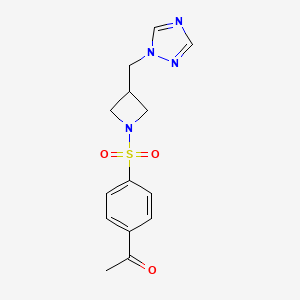

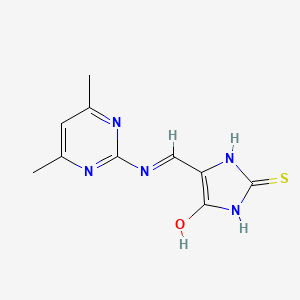

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives have been reported to have promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process has been reported to yield a variety of derivatives .Molecular Structure Analysis

The molecular structure of these derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用

Anticancer Activity

The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the triazole ring in the compound structure allows for the formation of hydrogen bonds with biological targets, which can improve pharmacokinetics and pharmacological properties . Compounds with this structure have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . They are able to selectively target cancerous cells while minimizing harm to normal cells, which is a significant advantage in cancer chemotherapy.

Alzheimer’s Disease Research

The triazole derivatives are also being explored for their role in neurodegenerative diseases like Alzheimer’s Disease (AD). The ability of these compounds to interact with enzymes such as acetylcholinesterase, which plays a crucial role in the progression of AD, makes them valuable in the search for new therapeutic options . Molecular docking studies predict that these compounds could bind effectively to the enzyme, potentially inhibiting its activity and slowing down neurodegeneration.

Antibacterial and Antifungal Applications

Several 1,2,3-triazoles have been effective as antibacterial and antifungal agents. Their mechanism of action often involves interfering with the synthesis of the bacterial cell wall or fungal cell membrane, leading to the death of the pathogen . This makes them useful in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.

Agrochemicals

The triazole ring is a common motif in agrochemicals due to its stability and biological activity. Compounds featuring this ring have been used as fungicides, herbicides, and insecticides. They help protect crops from various diseases and pests, contributing to food security and agricultural productivity .

Photostabilizers and Anticorrosives

In the field of materials science, triazole derivatives serve as photostabilizers and anticorrosives. They can be incorporated into polymers to prevent degradation caused by UV light or to protect metals from corrosion. This extends the life of materials used in various industries, from automotive to construction .

Drug Discovery and Development

The structural diversity and biological activity of triazole derivatives make them a valuable scaffold in drug discovery. They are often used in the synthesis of drug candidates due to their ability to modulate the activity of various biological targets. The triazole ring can improve the drug-like properties of molecules, enhancing their potential as therapeutic agents .

Safety and Hazards

作用機序

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, inhibiting its function . It has been reported that the presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated by predicting its drug-likeness . .

Result of Action

The compound’s action results in the inhibition of AChE, leading to an increase in the availability of acetylcholine . This could potentially have various effects at the cellular level, depending on the specific context and cell types involved. For instance, in the context of neurodegenerative diseases like Alzheimer’s, increasing acetylcholine availability could potentially improve cognitive function .

特性

IUPAC Name |

1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-11(19)13-2-4-14(5-3-13)22(20,21)18-7-12(8-18)6-17-10-15-9-16-17/h2-5,9-10,12H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCQYIXZEOYEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)